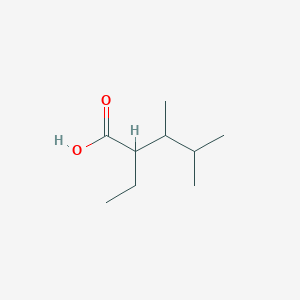![molecular formula C25H21N3O5 B2511309 N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892420-92-7](/img/no-structure.png)
N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H21N3O5 and its molecular weight is 443.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
Research has highlighted the development of selective radioligands, such as DPA-714, for imaging translocator proteins (TSPO) with PET, indicating a potential application of related compounds in neuroimaging and the study of neuroinflammatory processes. Compounds within this series have been designed to include fluorine atoms, allowing for labeling with fluorine-18 and enabling in vivo imaging studies (Dollé et al., 2008).
Crystal Structure and Biological Activity Analysis
Another study focuses on the synthesis, crystal structure, and biological activity of compounds with structural similarities, providing insights into their herbicidal and fungicidal activities. This suggests a potential research application in developing new agrochemicals (Hu Jingqian et al., 2016).
Heterocyclic Derivatives for Pharmacological Use
Heterocyclic derivatives of guanidine and related compounds have been explored for their potential applications in medicinal chemistry, including the development of antinociceptive and anti-inflammatory properties. This indicates the potential of similar compounds in drug discovery and pharmacological research (Selvam et al., 2012).
Antifolate and Antitumor Activity
The modification of classical 2,4-diaminofuro[2,3-d]pyrimidines has been reported to explore their application as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating their potential in cancer research and therapy (Gangjee et al., 1995).
Novel Anticancer Agents Development
Research into the synthesis and in vitro cytotoxic activity of certain pyrimidin-4-yl derivatives highlights the potential for developing new anticancer agents. This suggests the chemical compound could be explored for its anticancer properties, contributing to the development of novel therapeutic agents (Al-Sanea et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 3,4-dimethylaniline followed by acetylation of the resulting amine.", "Starting Materials": [ "3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "3,4-dimethylaniline", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane and stir for 30 minutes at room temperature.", "Step 2: Add 3,4-dimethylaniline (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Add water to the reaction mixture and extract with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine, then dry over sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography using dichloromethane/diethyl ether as the eluent to obtain the amine intermediate.", "Step 5: Dissolve the amine intermediate in methanol and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture for 24 hours at room temperature.", "Step 6: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography using dichloromethane/diethyl ether as the eluent to obtain the final product, N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
Número CAS |
892420-92-7 |
Fórmula molecular |
C25H21N3O5 |
Peso molecular |
443.459 |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H21N3O5/c1-15-9-10-17(12-16(15)2)26-21(29)14-27-22-19-7-3-4-8-20(19)33-23(22)24(30)28(25(27)31)13-18-6-5-11-32-18/h3-12H,13-14H2,1-2H3,(H,26,29) |
Clave InChI |
JYBSESFKQIGBIB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


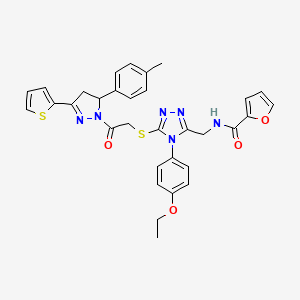
![(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2511227.png)
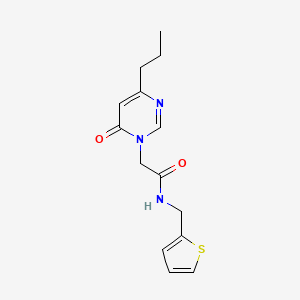
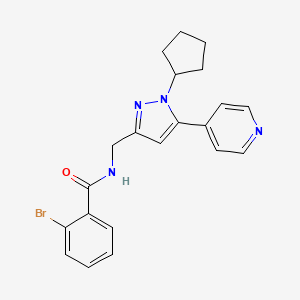
![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B2511231.png)
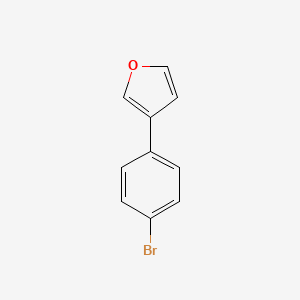
![N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2511233.png)
![3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2511234.png)
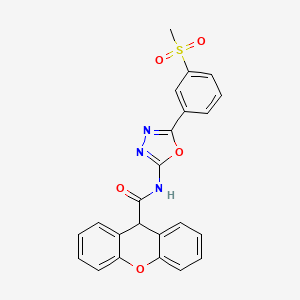
![[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2511238.png)
![2-phenoxy-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2511241.png)
![4-[3-(4-Fluorophenyl)azepane-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2511242.png)
![2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2511247.png)
